Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-
Brand Name: Vulcanchem
CAS No.: 137106-00-4
VCID: VC21187372
InChI: InChI=1S/C10H21NO4/c1-7(5-12)8(6-13)11-9(14)15-10(2,3)4/h7-8,12-13H,5-6H2,1-4H3,(H,11,14)/t7-,8-/m0/s1
SMILES: CC(CO)C(CO)NC(=O)OC(C)(C)C
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol

Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-

CAS No.: 137106-00-4

Cat. No.: VC21187372

Molecular Formula: C10H21NO4

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- - 137106-00-4

Specification

CAS No. 137106-00-4
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
IUPAC Name tert-butyl N-[(2R,3R)-1,4-dihydroxy-3-methylbutan-2-yl]carbamate
Standard InChI InChI=1S/C10H21NO4/c1-7(5-12)8(6-13)11-9(14)15-10(2,3)4/h7-8,12-13H,5-6H2,1-4H3,(H,11,14)/t7-,8-/m0/s1
Standard InChI Key UVJGVLWHUKJSTK-YUMQZZPRSA-N
Isomeric SMILES C[C@@H](CO)[C@H](CO)NC(=O)OC(C)(C)C
SMILES CC(CO)C(CO)NC(=O)OC(C)(C)C
Canonical SMILES CC(CO)C(CO)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator